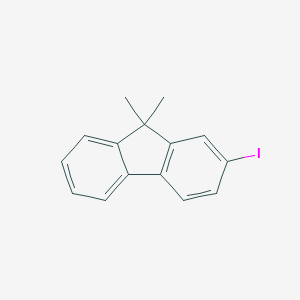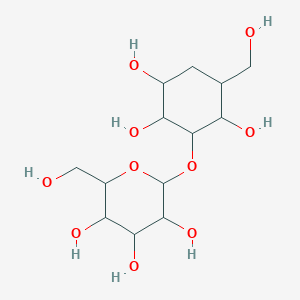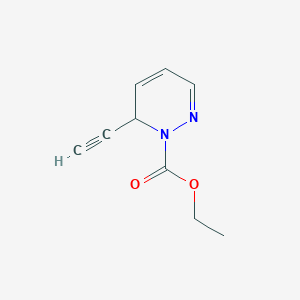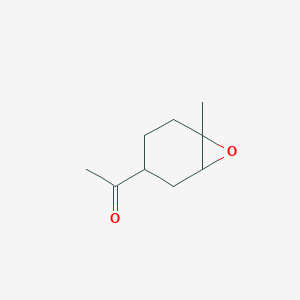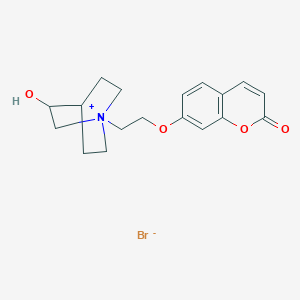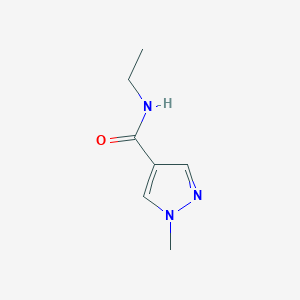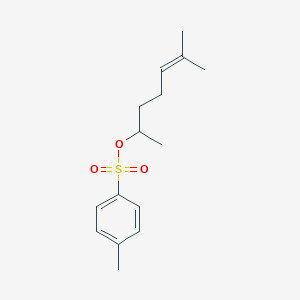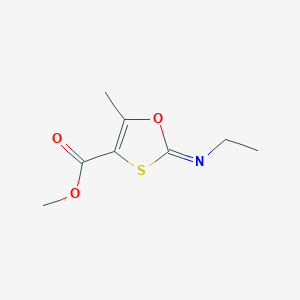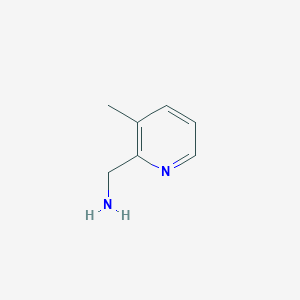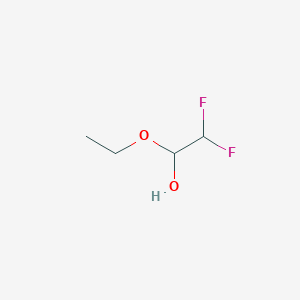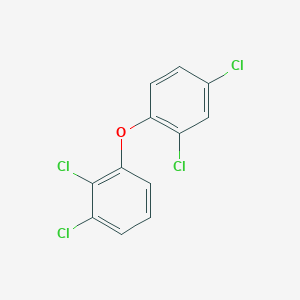
2,2',3,4'-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',3,4'-Tetrachlorodiphenyl ether, commonly known as BDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are a group of synthetic chemicals that are used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 is one of the most widely used PBDEs, and it has been detected in various environmental matrices, including air, water, soil, and biota.
Mecanismo De Acción
The mechanism of action of BDE-47 is not fully understood. However, it is believed that BDE-47 can affect various biological processes, including oxidative stress, inflammation, and apoptosis. BDE-47 can also bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Efectos Bioquímicos Y Fisiológicos
BDE-47 has been shown to have various biochemical and physiological effects on organisms. In fish, BDE-47 can disrupt the thyroid hormone system, which can affect growth and development. In birds, BDE-47 can affect the reproductive system, which can lead to decreased fertility and egg production. In mammals, BDE-47 can affect the immune system, which can increase the susceptibility to infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDE-47 is a useful compound for studying the environmental and health effects of 2,2',3,4'-Tetrachlorodiphenyl ether. It is relatively stable and can be easily synthesized in the laboratory. However, BDE-47 has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. BDE-47 can also adsorb to surfaces, which can affect its bioavailability and toxicity.
Direcciones Futuras
There are several future directions for studying BDE-47. One direction is to investigate the long-term effects of BDE-47 exposure on human health. Another direction is to develop new methods for detecting and monitoring BDE-47 in environmental matrices. A third direction is to study the interactions between BDE-47 and other chemicals, such as pesticides and pharmaceuticals, which can affect the toxicity and bioaccumulation of BDE-47. Finally, there is a need for developing safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether, which can reduce the environmental and health risks associated with these compounds.
Conclusion:
In conclusion, BDE-47 is a synthetic chemical that has been widely used as a flame retardant in various consumer products. BDE-47 has been shown to have toxic effects on various organisms, and it can accumulate in the environment and in the tissues of organisms. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer. There is a need for further research on BDE-47 to better understand its environmental and health effects and to develop safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether.
Métodos De Síntesis
BDE-47 is synthesized by the bromination of 2,2',3,4'-tetrachlorodiphenyl ether. The reaction is carried out in the presence of a catalyst, such as iron or copper, and a brominating agent, such as bromine or hydrogen bromide. The yield of BDE-47 depends on the reaction conditions, such as the temperature, the concentration of the reactants, and the reaction time.
Aplicaciones Científicas De Investigación
BDE-47 has been extensively studied for its environmental and health effects. It has been shown to have toxic effects on various organisms, including fish, birds, and mammals. BDE-47 can accumulate in the tissues of organisms, and it can be transferred through the food chain. In humans, BDE-47 has been detected in breast milk, blood, and adipose tissue. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer.
Propiedades
Número CAS |
147102-63-4 |
|---|---|
Nombre del producto |
2,2',3,4'-Tetrachlorodiphenyl ether |
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |
Clave InChI |
UYVBJPIPRAJEKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Otros números CAS |
147102-63-4 31242-94-1 |
Sinónimos |
2,3-Dichlorophenyl 2,4-dichlorophenyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



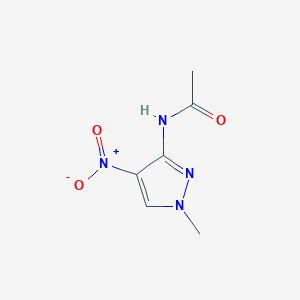
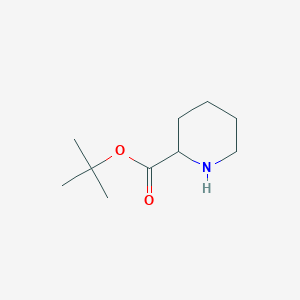
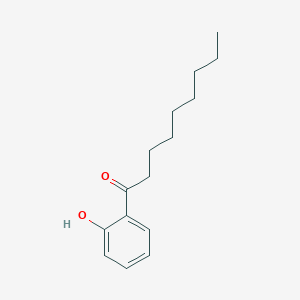
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
